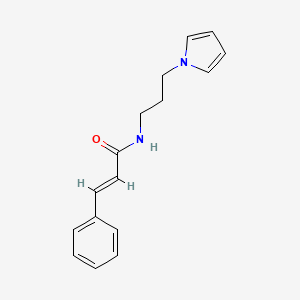

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide

Descripción general

Descripción

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is a compound that features a pyrrole ring and a cinnamamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide typically involves the reaction of 3-(1H-pyrrol-1-yl)propylamine with cinnamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the pyrrole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Pyrrolinone derivatives.

Reduction: Propylamine derivatives.

Substitution: Various substituted amides or pyrrole derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies indicate that N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, with mechanisms involving the modulation of key signaling pathways associated with cell growth and apoptosis.

- Kinase Inhibition : The compound is being investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy by disrupting pathways critical for tumor growth and survival .

2. Antimicrobial Activity

- Research has demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness varies based on structural modifications, with certain derivatives showing enhanced activity against Gram-positive bacteria and fungi .

3. Biological Studies

- This compound's ability to interact with biological targets makes it a candidate for studying cellular pathways and mechanisms. Its unique structure allows for exploration in the development of novel therapeutic agents .

4. Materials Science

- The compound's distinctive chemical architecture opens avenues for research in materials science, particularly in developing materials with specific electronic or optical properties.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings related to SAR:

| Structural Feature | Activity | Notes |

|---|---|---|

| Pyrrole Moiety | Anticancer | Enhances interaction with cellular targets involved in growth. |

| Cinnamide Backbone | Antimicrobial | Exhibits significant antimicrobial activity against bacteria. |

| Propyl Chain | Bioactivity | Modulates pharmacokinetic properties influencing bioavailability. |

Case Study 1: Anticancer Properties

In vitro studies conducted on various cancer cell lines revealed that doses ranging from 10 µM to 50 µM resulted in significant reductions in cell viability, with IC50 values indicating potent activity. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Research involving this compound demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Mecanismo De Acción

The mechanism of action of N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cinnamamide moiety can interact with cellular membranes, affecting their integrity and function. The pyrrole ring can participate in electron transfer processes, influencing redox reactions within cells.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-(1H-pyrrol-1-yl)propyl)benzamide

- N-(3-(1H-pyrrol-1-yl)propyl)phenylacetamide

- N-(3-(1H-pyrrol-1-yl)propyl)nicotinamide

Uniqueness

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is unique due to the presence of both a pyrrole ring and a cinnamamide moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its structure allows for multiple functionalization possibilities, enhancing its utility in synthetic chemistry and drug development.

Actividad Biológica

N-(3-(1H-pyrrol-1-yl)propyl)cinnamamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrole ring connected to a propyl chain and a cinnamamide moiety. Its molecular formula is CHN, and it is characterized by the presence of both hydrophilic and lipophilic properties, which may enhance its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Mechanism of Action

Studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, cinnamic acid derivatives have been shown to inhibit the growth of various fungal strains by interacting with ergosterol in the fungal cell membrane, disrupting its integrity and function .

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds suggest that structural modifications can significantly influence their efficacy. For example, butyl cinnamate, a structural analog, demonstrated an MIC of 626.62 μM against certain fungi, indicating that increasing lipophilicity enhances antifungal activity . The potential for this compound to exhibit similar or improved activity warrants further investigation.

Anticancer Activity

Cell Line Studies

Preliminary studies have indicated that derivatives of cinnamic acid can induce cytotoxic effects in cancer cell lines. For instance, research on quinazoline derivatives showed promising results in inhibiting EGFR kinases, with IC values in the nanomolar range . While specific data on this compound is limited, its structural similarity suggests potential for similar anticancer effects.

Structure-Activity Relationships (SAR)

The SAR analysis highlights that modifications in the pyrrole and propyl groups can affect the biological activity of related compounds. The length of the carbon chain and the nature of substituents at the nitrogen atom are critical determinants of activity against cancer cell lines . This suggests that optimizing these structural features could enhance the efficacy of this compound.

Case Studies and Research Findings

Propiedades

IUPAC Name |

(E)-3-phenyl-N-(3-pyrrol-1-ylpropyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c19-16(10-9-15-7-2-1-3-8-15)17-11-6-14-18-12-4-5-13-18/h1-5,7-10,12-13H,6,11,14H2,(H,17,19)/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSUIPBFIHLVAP-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCCN2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.